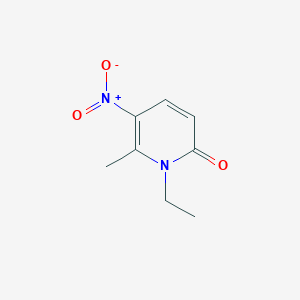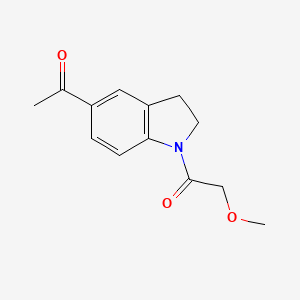
4-Iodo-2,2-dimethyl-tetrahydro-pyran
Descripción general
Descripción
“4-Iodo-2,2-dimethyl-tetrahydro-pyran” is a chemical compound used as a building block in organic synthesis . It has the molecular formula C7H13IO .
Molecular Structure Analysis
The molecular structure of “4-Iodo-2,2-dimethyl-tetrahydro-pyran” consists of a tetrahydropyran ring with two methyl groups attached to one of the carbon atoms and an iodine atom attached to another carbon atom . The InChI code for this compound is 1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 .
Aplicaciones Científicas De Investigación
Synthesis and Molecular Studies
Synthesis and Activity in Biochemical Contexts : Tetrahydropyran derivatives, including those related to 4-Iodo-2,2-dimethyl-tetrahydro-pyran, have been synthesized for studying their biological activities. For example, Shouksmith et al. (2015) described the synthesis of tetrahydropyran derivatives and analyzed their growth-inhibitory activities in HeLa cells, indicating a non-specific mechanism of action correlating with lipophilicity (Shouksmith et al., 2015).
Catalysis and Synthetic Methodology : Patra and Mahapatra (2010) reported the synthesis of a series of 4H-5,6,7,8-tetrahydrobenzo[b]pyran derivatives using Aliquat®336 as a phase-transfer catalyst in water under microwave irradiation, highlighting a clean and efficient synthetic method (Patra & Mahapatra, 2010).
Conformational Studies : Tran et al. (2005) conducted conformational studies of derivatives of tetrahydro-4H-pyran-4-one, providing insights into the structural aspects of these compounds (Tran et al., 2005).
Applications in Organic Chemistry
One-Pot Synthesis Techniques : Hazeri et al. (2014) demonstrated a one-pot synthesis method for tetrahydrobenzo[b]pyran derivatives, using starch solution as a catalyst. This represents an advancement in the synthesis of such compounds with nontoxic, biodegradable catalysts (Hazeri et al., 2014).
Advanced Synthesis of Derivatives : Konno et al. (2009) synthesized TAK779, a CCR5 antagonist, using a form of 4H-tetrahydropyran. Their work demonstrates the chemical versatility and utility of tetrahydropyran derivatives in complex organic syntheses (Konno et al., 2009).
Safety And Hazards
“4-Iodo-2,2-dimethyl-tetrahydro-pyran” may be hazardous in case of skin contact (irritant, permeator), eye contact (irritant), ingestion, or inhalation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound . In case of accidental exposure, seek medical advice .
Propiedades
IUPAC Name |
4-iodo-2,2-dimethyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPMPYIKWARWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2,2-dimethyl-tetrahydro-pyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)




![[4-(Oxetan-3-yloxy)-phenyl]-methanol](/img/structure/B1405086.png)
![6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1405087.png)
![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol](/img/structure/B1405088.png)

![Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B1405092.png)


